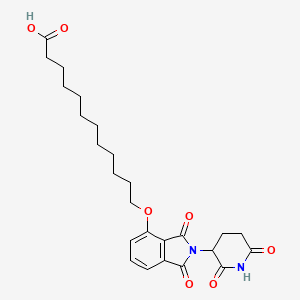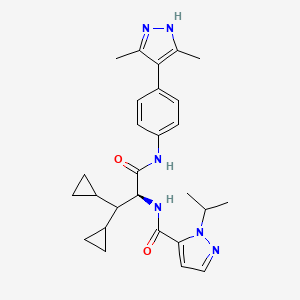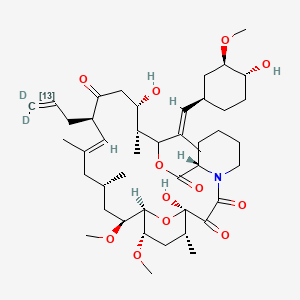
Arginine, N(2)-p-toluenesulfonyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a clear, colorless liquid that is primarily used as a fuel oxygenate to enhance the octane rating of gasoline and reduce exhaust emissions of volatile organic compounds . TAME is derived from C5 distillation fractions of naphtha and has a high boiling point of 86.3°C and a low freezing point of -80°C .
Preparation Methods
TAME is synthesized through the liquid-phase etherification of methanol and isopentene, which includes 2-methyl-1-butene and 2-methyl-2-butene, using a sulfonic acid ion-exchange resin as a catalyst . The industrial production of TAME involves a series of reactions where methanol reacts with isopentene in the presence of the catalyst to form TAME. The reaction conditions typically involve temperatures ranging from 313 to 343 K and the use of a batch reactor .
Chemical Reactions Analysis
TAME undergoes various chemical reactions, including:
Oxidation: TAME can be oxidized to form tert-amyl alcohol and formaldehyde under specific conditions.
Reduction: TAME can be reduced using metal hydrides to form tert-amyl alcohol.
Substitution: TAME can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Scientific Research Applications
TAME has a wide range of scientific research applications:
Chemistry: TAME is used as a solvent in organic synthesis due to its high boiling point and low freezing point, making it suitable for a wide range of reaction temperatures.
Biology: TAME is used as a solvent in the extraction of bioactive compounds from natural sources.
Medicine: TAME is being studied for its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Mechanism of Action
TAME exerts its effects primarily through its role as an oxygenate in gasoline. By increasing the oxygen content in gasoline, TAME helps in the complete combustion of fuel, thereby reducing the emission of volatile organic compounds and other pollutants . In organic synthesis, TAME acts as a solvent that facilitates various chemical reactions by providing a suitable reaction medium .
Comparison with Similar Compounds
TAME is often compared with other oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). While all three compounds serve as fuel oxygenates, TAME is unique due to its higher boiling point and lower freezing point, which allows for a wider range of reaction temperatures . Additionally, unlike MTBE, TAME does not require a stabilizer as it does not form peroxides on storage . Similar compounds include:
- Methyl tert-butyl ether (MTBE)
- Ethyl tert-butyl ether (ETBE)
- tert-Butyl ethyl ether (TBEE)
TAME’s unique properties make it a valuable compound in both industrial and research applications.
Properties
IUPAC Name |
methyl 5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMJXALNHKIDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azanium;(2S,3S,4S,5R,6S)-6-[[(3S,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B11935983.png)
![[(1S,2R,14S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B11935988.png)
![N-(4-fluorophenyl)-4,5-dimethyl-6-[(1S)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]pyrimidin-2-amine](/img/structure/B11935991.png)
![4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11935992.png)
![2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935996.png)


![(2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid](/img/structure/B11936010.png)




